4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine
Beschreibung
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (CAS: 1256806-29-7) is a bicyclic heterocyclic compound featuring fused pyrrolidine and pyridine rings. Its structure is characterized by a partially saturated pyrrolo[3,4-b]pyridine core with a methyl substituent at the 4-position.
Eigenschaften
IUPAC Name |
4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c1-6-2-3-10-8-5-9-4-7(6)8/h2-3,9H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYATYWXMHRMFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNCC2=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00744912 | |
| Record name | 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256806-29-7 | |
| Record name | 4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00744912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
The synthesis of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-(2-aminophenyl)acetonitrile with acetic anhydride can yield the desired compound through an intramolecular cyclization process . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence
Wirkmechanismus
The mechanism of action of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Structural Variations and Substitution Patterns
The pyrrolo[3,4-b]pyridine core can be modified at multiple positions, leading to diverse derivatives with distinct physicochemical and biological properties. Key analogs include:
Key Observations :
Physicochemical Properties
| Property | 4-Methyl Derivative | 3-Fluoro-HCl | 3-Chloro-HCl | 2-Chloro-Ketone | Hydroxyethyl-Ketone |
|---|---|---|---|---|---|
| Solubility | Low in water | Moderate | Moderate | High (polar) | Moderate |
| Melting Point | Not reported | >250°C | >200°C | 160–165°C | 145–150°C |
| LogP (estimated) | 1.5 | 1.2 | 1.8 | 0.9 | -0.3 |
Notes:
Biologische Aktivität
4-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is a nitrogen-containing heterocyclic compound characterized by a fused pyrrole and pyridine structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties. This article will explore the biological activity of this compound, highlighting its mechanisms of action, research findings, and applications.
Chemical Structure and Properties
The chemical structure of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine can be represented as follows:
This compound exhibits unique properties due to its fused ring system, which influences its reactivity and biological interactions.
The biological activity of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine is primarily attributed to its ability to interact with specific molecular targets. It acts as an allosteric modulator for certain receptors and enzymes, altering their activity and influencing various biochemical pathways. Notably, it has been explored as a potential kinase inhibitor , which is crucial in cancer therapy due to the role of kinases in cell signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine exhibit significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, demonstrating notable inhibition zones. The results are summarized in Table 1.
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| C. albicans | 12 |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies on cancer cell lines such as HeLa and SiHa showed that it induced apoptosis and inhibited proliferation. The half-maximal inhibitory concentration (IC50) values for these cell lines are presented in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| SiHa | 3.8 |
| CaSki | 4.1 |
Case Study 1: Kinase Inhibition
A recent study focused on the kinase inhibitory potential of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine derivatives. The results indicated that specific modifications to the structure enhanced the selectivity and potency against certain kinases involved in cancer progression.
Case Study 2: Receptor Modulation
Another investigation evaluated the role of this compound as an allosteric modulator of muscarinic receptors. The findings suggested that it could enhance receptor signaling without directly activating the receptor itself, providing a novel approach for drug development in neuropharmacology.
Synthesis and Derivatives
The synthesis of 4-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine typically involves cyclization reactions starting from appropriate precursors. Various synthetic routes have been optimized for efficiency and yield.
Common Synthesis Route:
- Combine 2-(2-aminophenyl)acetonitrile with acetic anhydride.
- Heat under controlled conditions to facilitate intramolecular cyclization.
- Purify the product through recrystallization.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
